(1R,3S)-3-(2-aminoethoxy)-7-(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)-7-azaspiro[3.5]nonan-1-ol
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Overview
Description
(1R,3S)-3-(2-aminoethoxy)-7-(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)-7-azaspiro[3.5]nonan-1-ol: is a complex organic compound with potential applications in various scientific fields. This compound features a unique spirocyclic structure, which contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-3-(2-aminoethoxy)-7-(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)-7-azaspiro[3.5]nonan-1-ol typically involves multiple steps, including the formation of the spirocyclic core and the introduction of functional groups. Common synthetic routes may include:
Formation of the Spirocyclic Core: This step often involves cyclization reactions under controlled conditions to form the spirocyclic structure.
Functional Group Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(1R,3S)-3-(2-aminoethoxy)-7-(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)-7-azaspiro[3.5]nonan-1-ol: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(1R,3S)-3-(2-aminoethoxy)-7-(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)-7-azaspiro[3.5]nonan-1-ol: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R,3S)-3-(2-aminoethoxy)-7-(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)-7-azaspiro[3.5]nonan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
(1R,3S)-3-(2-aminoethoxy)-7-(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)-7-azaspiro[3.5]nonan-1-ol: can be compared with similar compounds based on its structure and reactivity:
Similar Compounds: Other spirocyclic compounds, tetrahydroquinazoline derivatives.
Uniqueness: The unique combination of the spirocyclic core and functional groups distinguishes this compound from others, potentially leading to unique biological and chemical properties.
Properties
IUPAC Name |
(1R,3S)-3-(2-aminoethoxy)-7-(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)-7-azaspiro[3.5]nonan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O2/c1-13-14-4-2-3-5-15(14)22-18(21-13)23-9-6-19(7-10-23)16(24)12-17(19)25-11-8-20/h16-17,24H,2-12,20H2,1H3/t16-,17+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWMZEIYTZPQNSI-SJORKVTESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCCC2=NC(=N1)N3CCC4(CC3)C(CC4OCCN)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2CCCCC2=NC(=N1)N3CCC4(CC3)[C@@H](C[C@@H]4OCCN)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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